
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one
Vue d'ensemble
Description
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one, also known as BMFP, is a synthetic organic compound that has a wide range of applications in both scientific research and industrial production. BMFP is a versatile compound that can be used as a reagent, as a catalyst, or as a synthetic intermediate in a variety of chemical reactions. In addition, BMFP has been found to have a number of biochemical and physiological effects, making it a valuable tool for investigating the molecular mechanisms of biological processes.
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure Studies
Resolution and Absolute Configuration
The compound 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, a related derivative, has been studied for its resolution and determination of absolute configuration, indicating the importance of such compounds in stereochemical studies (Tucker & Chesterson, 1988).
Radiosynthesis Applications
The study on radiosynthesis using similar compounds like 1-iodo-2-[11 C]methylpropane showcases the potential use of these compounds in developing radiolabeled synthons for positron emission tomography (PET) tracers (Rotteveel et al., 2017).
Synthesis of Bioactive Molecules
Research involving the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from compounds like 2-bromo-1-(3-fluorophenyl)-1-propanone highlights the role of such compounds in synthesizing molecules with potential biological activities (Yuan, 2012).
Molecular Structure and Docking Studies
A study on 3-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-acetyl-2-pyrazoline demonstrates the use of these compounds in molecular structure analysis, Hirshfeld surface, and molecular docking studies, indicating their applicability in understanding molecular interactions and properties (Sathish et al., 2018).
Other Research Areas
Organic Synthesis Building Blocks
The use of related compounds like 1-bromo-3-buten-2-one in organic synthesis as building blocks showcases the utility of these compounds in various organic reactions (Westerlund et al., 2001).
Copolymerization Studies
Studies involving the synthesis and copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted compounds, including those with fluorophenyl groups, indicate their importance in the development of new polymeric materials (Hussain et al., 2019).
Pharmacological Characterization
Research on N-substituted 3-(4-fluorophenyl)tropane derivatives, which are chemically related, shows their significance in pharmacological studies and drug development (Milius et al., 1991).
Propriétés
IUPAC Name |
1-(3-bromo-5-fluorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCAGILAIOQFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



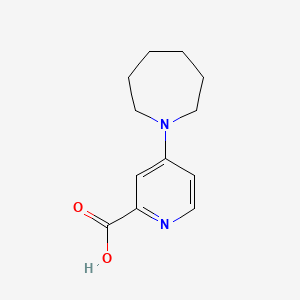
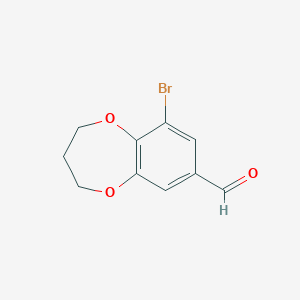
![4-[Butyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373483.png)
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373484.png)


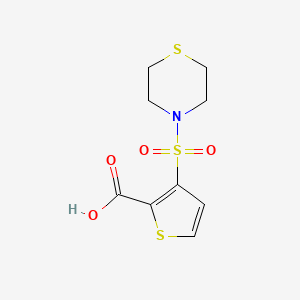
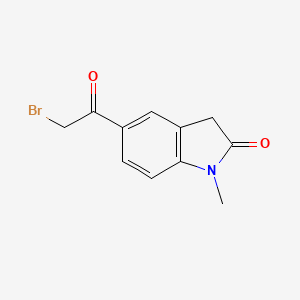
![2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1373491.png)
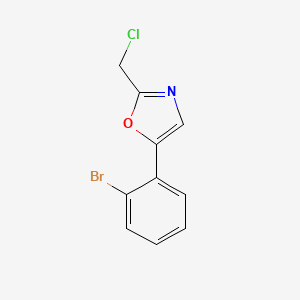
![2-Thia-7-azaspiro[4.4]nonane-6,8-dione](/img/structure/B1373494.png)
amine](/img/structure/B1373495.png)
![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)
![3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1373498.png)